Biomycin

描述

Historical Context of Chlortetracycline Discovery and Early Research

Chlortetracycline holds the distinction of being the first member of the tetracycline (B611298) class of antibiotics to be identified. nih.gov Its discovery in 1945 was the result of a systematic screening of soil samples, a common method for identifying novel antimicrobial compounds during that era. nih.govtaylorandfrancis.com The pioneering work was conducted by the scientist Dr. Benjamin Minge Duggar at Lederle Laboratories. nih.govmedchemexpress.com Duggar isolated the compound from a strain of actinomycete bacteria cultured from a soil sample collected from a field in Missouri. nih.gov This microorganism was given the name Streptomyces aureofaciens on account of its golden-hued pigmentation, which also inspired the drug's original trade name, Aureomycin. nih.gov

The discovery was a significant milestone, heralding a new age of broad-spectrum antibiotics. Early research quickly established its efficacy against a wide array of Gram-positive and Gram-negative bacteria, as well as other microorganisms like rickettsiae and protozoa. taylorandfrancis.combiosynth.com The first clinical trials in humans were conducted with the help of surgeon Louis T. Wright, and the drug was first approved for medical use in 1950. nih.govnih.gov This breakthrough provided a powerful new tool against a variety of infectious diseases and laid the groundwork for the development of the entire tetracycline family of antibiotics. nih.gov

Significance of Chlortetracycline in Contemporary Scientific Inquiry

While its clinical use has evolved, chlortetracycline remains a compound of significant interest in modern academic and scientific research. Its utility extends far beyond its primary antibacterial function, owing to its unique chemical and biological properties.

One of its prominent roles in contemporary research is as a fluorescent probe . ebi.ac.uk Chlortetracycline's intrinsic fluorescence is utilized to study dynamic cellular processes. For instance, it is employed to measure calcium flux, particularly within the endoplasmic reticulum and other intracellular stores, providing insights into calcium signaling pathways. It has also been used as a probe to investigate the lateral phase separation of lipids in cell membranes and to monitor the sperm acrosome reaction, a critical event in fertilization. pnas.orgresearchgate.net

Furthermore, chlortetracycline is recognized as a potent and specific calcium ionophore . medchemexpress.comnih.govebi.ac.uk It can form a complex with calcium ions and transport them across biological membranes. nih.gov This property makes it a valuable tool in cell biology for studying the multifaceted roles of calcium in cellular functions. nih.gov

In the field of molecular biology, chlortetracycline hydrochloride serves as a selective agent . netascientific.comrpicorp.com It is used in the cultivation of genetically modified organisms, where it helps in selecting for cells that have successfully incorporated specific genes, often related to antibiotic resistance mechanisms. netascientific.com This application is crucial for a wide range of genetic studies. netascientific.com

Finally, chlortetracycline is central to antibiotic resistance studies . netascientific.com Researchers use it to investigate the mechanisms by which bacteria develop and spread resistance. netascientific.comnih.gov Studies have explored how environmental concentrations of chlortetracycline can select for resistant bacterial populations and have examined the co-selection of resistance genes, providing critical data for understanding and combating the global challenge of antimicrobial resistance. nih.govasm.org

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound chlortetracycline within the context of academic research. It will adhere strictly to the outlined sections, beginning with its historical discovery and significance in current scientific studies. The subsequent sections will delve into its detailed mechanism of action at the molecular level, the biosynthetic pathways responsible for its production by Streptomyces aureofaciens, its specific applications as a tool in research settings, and the analytical methodologies employed for its detection and quantification. The content will maintain a professional and scientific tone, excluding clinical dosage, administration, and safety profiles to concentrate solely on the research-oriented aspects of the compound.

Interactive Data Table: Chemical Properties of Chlortetracycline

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃ClN₂O₈ | nih.govtoku-e.com |

| Molecular Weight | 478.9 g/mol | nih.govtoku-e.com |

| CAS Number | 57-62-5 | nih.govtoku-e.com |

| IUPAC Name | (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | nih.gov |

| Appearance | Yellow solid | toku-e.com |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | toku-e.com |

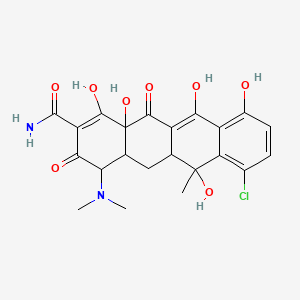

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPRQBPJLMKORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-62-5 | |

| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Molecular Mechanisms of Chlortetracycline S Antimicrobial Action

Elucidation of Ribosomal Binding and Protein Synthesis Inhibition

Chlortetracycline's primary target is the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.com Specifically, it acts during the elongation phase of protein synthesis. patsnap.com

Interaction with 30S Ribosomal Subunit

The bacterial ribosome is composed of two subunits, the larger 50S and the smaller 30S subunit. Chlortetracycline specifically binds to the 30S ribosomal subunit. patsnap.commcmaster.catoku-e.com This binding is a critical first step in its inhibitory action. The 30S subunit is comprised of 16S ribosomal RNA (rRNA) and various ribosomal proteins. nih.gov While initial theories suggested that tetracyclines primarily bind to the ribosomal proteins, subsequent research has established that they interact with the 16S rRNA component of the 30S subunit. nih.gov

Disruption of Aminoacyl-tRNA Binding to the A-site

The key mechanistic step of chlortetracycline's action is the blockage of the aminoacyl-tRNA (aa-tRNA) from binding to the acceptor site, or A-site, on the mRNA-ribosome complex. patsnap.commcmaster.canih.gov By occupying the A-site, chlortetracycline creates a physical barrier that sterically hinders the incoming aa-tRNA, which carries the next amino acid to be added to the growing polypeptide chain. patsnap.comfrontiersin.org This prevention of aa-tRNA binding effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis. patsnap.comtoku-e.com This action is considered the consensus mechanism for tetracycline-mediated inhibition of bacterial translation. frontiersin.org It is important to note that chlortetracycline does not interfere with the binding of N-acetyl-Phe-tRNA(Phe) to the peptidyl-tRNA (P) site of the ribosome. nih.gov

Chelation with Divalent Cations and Ribosomal Function

The binding of chlortetracycline to the ribosome is significantly influenced by the presence of divalent cations, particularly magnesium ions (Mg2+). patsnap.comnih.gov Chlortetracycline possesses a unique structural feature that allows it to chelate these metal ions. innovareacademics.in This chelation is crucial for its interaction with the ribosome, as Mg2+ ions are essential for maintaining the proper structure and function of the ribosomal complex. patsnap.comnih.gov The tetracycline-Mg2+ complex is thought to be the active form that binds to the ribosome. nih.gov The ability of tetracyclines to chelate various divalent metal ions, with varying affinities, is a key aspect of their biological activity. nih.gov

Cellular and Subcellular Responses to Chlortetracycline Exposure in Microorganisms

Exposure of microorganisms to chlortetracycline elicits a range of cellular and subcellular responses beyond the immediate inhibition of protein synthesis. These responses reflect the bacterium's attempts to counteract the antibiotic's effects and adapt to the stressful environment.

Gene Expression Alterations

Studies have shown that exposure to sub-inhibitory concentrations of chlortetracycline can lead to significant alterations in gene expression in bacteria. In multidrug-resistant (MDR) Salmonella enterica serovar Typhimurium, for instance, exposure to chlortetracycline resulted in the differential regulation of over 50% of the genes in the genome. nih.gov This included the up-regulation of genes associated with attachment and those located within Salmonella pathogenicity islands. nih.gov Conversely, a significant number of genes associated with motility, such as the flg and fli genes, were down-regulated, leading to diminished swimming and swarming motility. nih.govresearchgate.net In feedlot cattle, treatment with chlortetracycline led to a significant increase in the relative abundance of tetracycline (B611298) resistance genes. asm.org

Metabolic Pathway Perturbations

Chlortetracycline exposure also leads to significant perturbations in bacterial metabolic pathways. In Escherichia coli, a major response to chlortetracycline stress is the downregulation of key metabolic pathways, including the tricarboxylic acid (TCA) cycle, pyruvate (B1213749) metabolism, and glycolysis/gluconeogenesis. rsc.orgresearchgate.net This downregulation of metabolic pathways is considered a global response that may play a role in antibiotic resistance by inhibiting growth. researchgate.netpnas.org In contrast, ribosome protein complexes involved in the translation process were generally found to be elevated, which is thought to be a compensatory tactic to overcome the antibiotic's action on the ribosome. rsc.org The disruption of cellular respiration is also a noted effect, with bacteriostatic antibiotics like chlortetracycline generally suppressing this process. pnas.org

Dynamics of Antimicrobial Resistance to Chlortetracycline

Genetic Basis and Dissemination of Chlortetracycline Resistance

The biochemical mechanisms of resistance are encoded by specific genes, commonly referred to as tet and otr genes. asm.orgresearchgate.net The spread of these genes throughout bacterial populations is a critical aspect of the dynamics of antimicrobial resistance, largely facilitated by horizontal gene transfer. frontiersin.orglibretexts.org

A large number of tetracycline (B611298) resistance genes have been identified and categorized based on their mechanism and sequence similarity. ebi.ac.uk These genes are routinely detected and quantified in bacterial isolates and environmental samples using molecular techniques like the polymerase chain reaction (PCR). plos.orgnih.gov

Efflux Pump Genes : These are the most numerous class. Examples include tet(A), tet(B), tet(C), and tet(L). ebi.ac.ukbrieflands.complos.org Studies have shown that chlortetracycline use in livestock can differentially select for these genes; one study found that chlortetracycline treatment increased the prevalence and gene copy numbers of tet(A) while decreasing those of tet(B) in weaned pigs. plos.orgnih.gov

Ribosomal Protection Genes : This class includes tet(M), tet(O), tet(Q), and tet(W). asm.orgresearchgate.net These genes are prevalent in the gut microbiomes of animals and can persist in the environment, such as in soil amended with manure, even without the selective pressure of chlortetracycline. researchgate.net The tet(M) gene is one of the most widespread of all tetracycline resistance genes. oup.com

Enzymatic Inactivation Genes : This class includes tet(X) and the recently discovered tetracycline destructase genes tet(47) through tet(55). nih.gov Expression of these genes in E. coli can result in significant increases (16- to 64-fold) in the minimum inhibitory concentration (MIC) of tetracycline. nih.gov

| Gene | Resistance Mechanism | Notes |

|---|---|---|

| tet(A) | Efflux Pump | Common in Gram-negative bacteria; prevalence can be increased by CTC use. plos.orgnih.gov |

| tet(B) | Efflux Pump | Confers resistance to tetracycline and minocycline; prevalence can be decreased by CTC use. brieflands.complos.orgnih.gov |

| tet(M) | Ribosomal Protection | Very broad host range; often found on conjugative transposons. asm.orgoup.com |

| tet(O) | Ribosomal Protection | First identified on plasmids in Campylobacter. asm.orgnih.gov |

| tet(W) | Ribosomal Protection | Can persist in soil environments for extended periods. researchgate.net |

| tet(X) | Enzymatic Inactivation | A monooxygenase that degrades the tetracycline molecule. nih.gov |

The rapid dissemination of chlortetracycline resistance is primarily due to horizontal gene transfer (HGT), the movement of genetic material between different bacteria. frontiersin.orglibretexts.org The genes for resistance are often located on mobile genetic elements (MGEs), which act as vehicles for their transfer. frontiersin.orgnih.gov

Plasmids : These are small, extrachromosomal DNA circles that can replicate independently and are often transferred between bacteria via conjugation. mdpi.com Many tet genes, particularly those encoding efflux pumps, are found on plasmids. mdpi.comfrontiersin.org These "R-plasmids" (resistance plasmids) can accumulate multiple resistance genes, contributing to multidrug resistance. libretexts.org

Transposons : Also known as "jumping genes," transposons are segments of DNA that can move from one location in a bacterium's genome to another, or from a chromosome to a plasmid. mdpi.comlibretexts.org Conjugative transposons are particularly important as they carry the genes necessary for their own transfer to other bacteria. libretexts.orgnih.gov The Tn916-Tn1545 family of conjugative transposons, for example, is responsible for the wide dissemination of the tet(M) ribosomal protection gene across many bacterial species. asm.orgoup.com

The association of resistance genes with these mobile elements allows for their transfer not only between individual bacteria but also across species and genus barriers, contributing to the widespread nature of chlortetracycline resistance in both environmental and clinical settings. libretexts.orgfrontiersin.org

Mobile Genetic Elements and Resistance Spread

The acquisition and dissemination of antibiotic resistance genes are significantly facilitated by mobile genetic elements (MGEs). nih.gov These DNA segments can move within a genome or be transferred between bacterial cells, playing a central role in horizontal gene transfer (HGT). nih.govmdpi.com Key MGEs involved in the spread of resistance include plasmids, transposons, integrons, and bacteriophages. mdpi.com

Plasmids, which are extrachromosomal DNA molecules, can carry multiple resistance genes and move between bacteria through conjugation. mdpi.complos.org Transposons and integrons are elements that can insert resistance genes into chromosomes or plasmids. mdpi.com Bacteriophages, or phages, can transfer resistance genes from one bacterium to another through a process called transduction. mdpi.com This network of MGEs allows for the rapid spread of resistance determinants, such as those conferring resistance to chlortetracycline, across different bacterial species and environments. mdpi.complos.org The presence of antibiotic resistance genes on MGEs is a critical factor in their ability to be captured, accumulated, and disseminated in response to selective pressures. mdpi.com

The evolution and successful spread of genes located on MGEs are influenced by principles of genetic dominance. pnas.org Because MGEs like plasmids are often present in multiple copies within a single bacterium, dominant resistance mutations are more likely to become fixed. pnas.org This dynamic shapes the types of resistance genes found on MGEs and facilitates their spread through bacterial populations. pnas.org

Epidemiology and Ecology of Chlortetracycline Resistance in Environmental Compartments

The widespread use of chlortetracycline in agriculture and medicine has led to its presence in various environmental compartments, creating selective pressure for the emergence and spread of resistant bacteria. nih.govacs.org

Prevalence in Agricultural Soils and Manure

Animal manure is a significant reservoir for antibiotic residues and antibiotic-resistant bacteria (ARB). scirp.orgmdpi.com The application of manure from livestock treated with chlortetracycline to agricultural lands introduces both the antibiotic and resistance genes into the soil. scirp.orgresearchgate.net Studies have shown that the application of manure containing chlortetracycline significantly increases the number of chlortetracycline-resistant bacteria in the soil. researchgate.net

The diversity of tetracycline resistance genes in agricultural soils can be high even before the application of manure, suggesting a background presence of these genes. scispace.com However, manuring can introduce additional resistance genes, such as tet(Y), tet(S), tet(C), tet(Q), and tet(H), into the soil environment. scispace.com Research has also identified a variety of chlortetracycline-resistant bacteria in manured soils, with prevalent genera including Sporosarcina, Lysinibacillus, and Bacillus. researchgate.net The application of manure can increase the diversity of these resistant bacteria, with the effect varying depending on the soil type. hep.com.cn For instance, one study found a higher increase in the diversity of chlortetracycline-resistant bacteria in fluvo-aquic and red soils compared to black soil after manure application. hep.com.cn

Repeated applications of organic manure containing chlortetracycline can lead to an increase in the abundance of specific tetracycline resistance genes, including tetA(G), tetX2, tetX, tetG, tetA(33), tetA, tetW, and tetA(P). nih.gov

Occurrence in Aquatic Ecosystems (e.g., wastewater, surface water)

Aquatic environments, including wastewater and surface water, serve as significant reservoirs for chlortetracycline and antibiotic-resistant bacteria. acs.orgmdpi.com Wastewater from agricultural facilities, sewage treatment plants, and pharmaceutical manufacturing can contain chlortetracycline, contributing to its presence in aquatic ecosystems. nih.govacs.org

High levels of chlortetracycline have been detected in various water sources, with concentrations reaching up to 276.3 μg/L in surface water and 126.8 μg/L in groundwater. acs.org Even low concentrations of chlortetracycline in aquatic environments can exert selective pressure on bacterial populations. nih.gov One study using a simulated river water ecosystem found that a high concentration of chlortetracycline (800 μ g/liter ) significantly increased the count of tetracycline-resistant bacteria compared to a low concentration (8 μ g/liter ) and a control with no antibiotic. nih.gov The high-concentration environment also showed a greater diversity and frequency of tetracycline resistance genes. nih.gov

The presence of chlortetracycline and other antibiotics in aquatic systems facilitates the development and spread of antibiotic resistance among aquatic microbial populations, which can eventually reach human pathogens through horizontal gene transfer. nih.gov

Selection Pressure of Environmental Chlortetracycline Concentrations

The presence of chlortetracycline in the environment, even at sub-inhibitory concentrations, can act as a selection pressure, favoring the growth and proliferation of resistant bacterial strains. nih.govscirp.org While high concentrations of chlortetracycline clearly select for resistance, research suggests that even very low concentrations, potentially hundreds of times lower than the minimum inhibitory concentration (MIC), can selectively enrich resistant bacteria in the environment. scirp.org

In agricultural settings, the use of chlortetracycline in animal feed has been shown to increase the relative abundance of tetracycline resistance genes in the feces of cattle. nih.govresearchgate.net This indicates a direct selective pressure within the animal gut, leading to a higher proportion of resistant bacteria that are then shed into the environment through manure. nih.gov

In aquatic ecosystems, the biological effects of extremely low environmental concentrations of chlortetracycline are a subject of ongoing research. nih.gov While one study did not find a significant increase in resistance at a low concentration of 8 μ g/liter in a simulated water system, it acknowledged that antibiotics could concentrate in sediments, where they might still select for resistant populations. nih.gov The continuous exposure of bacterial populations to even low levels of chlortetracycline over extended periods is a critical factor in the selection and maintenance of resistance. nih.gov

A microcosm experiment investigating the effect of different chlortetracycline concentrations in soil found that both low (0.2 mg kg⁻¹) and high (100 mg kg⁻¹) doses influenced the persistence of tetracycline resistance genes. researchgate.net Furthermore, repeated treatments of soil with chlortetracycline have been shown to significantly increase the pollution-induced community tolerance (PICT) to the antibiotic, indicating an adaptation of the microbial community to the selection pressure. nih.gov

Environmental Occurrence, Distribution, and Transport of Chlortetracycline

Detection and Quantification in Diverse Environmental Matrices

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), are employed to detect and quantify chlortetracycline in complex environmental samples. kjssf.orgresearchgate.net These methods allow for the identification of not only the parent compound but also its transformation products, like 4-epi-chlortetracycline. mdpi.comnih.gov

Aquatic Environments (Surface Water, Groundwater, Wastewater Effluents)

Chlortetracycline is frequently detected in various aquatic environments as a result of discharges from wastewater treatment plants (WWTPs), agricultural runoff, and industrial effluents. researchgate.netresearchgate.net Its hydrophilic nature contributes to its presence and persistence in water systems. researchgate.net

Concentrations of CTC in aquatic environments can vary significantly. For instance, studies have reported concentrations in surface water up to 122.3 ng/L and in wastewater at levels as high as 1.8 ± 0.5 mg/L. researchgate.net In a study of streams across the United States, chlortetracycline levels ranged from non-detectable to 0.69 µg/L. nih.gov Another study investigating three municipal WWTPs found mean concentrations of 4-epi-chlortetracycline in effluent to be 6.94 ng/L. nih.gov In the Huixian Wetland, the detection rate of chlortetracycline was 23% in surface water and 50% in groundwater. mdpi.com

The following table provides a summary of detected chlortetracycline concentrations in various aquatic environments based on several research findings.

Interactive Table: Chlortetracycline Concentrations in Aquatic Environments

| Environmental Matrix | Concentration Range | Location/Study Details |

| Surface Water | 0 - 0.69 µg/L | 139 streams across the United States nih.gov |

| Surface Water | up to 122.3 ng/L | General finding researchgate.net |

| Surface Water | 1 - 1300 ng/L | Runoff from an irrigated pasture mdpi.comresearchgate.net |

| Wastewater | up to 1.8 ± 0.5 mg/L | General finding researchgate.net |

| Wastewater Effluent | 6.94 ng/L (mean, as 4-epi-chlortetracycline) | Three municipal WWTPs in Guangzhou, China nih.gov |

| Wastewater Effluent | Medium risk in winter | WWTPs in Tangshan mdpi.com |

| Groundwater | 50% detection rate | Huixian Wetland mdpi.com |

Terrestrial Environments (Agricultural Soils, Manure, Sediments)

The primary pathway for chlortetracycline to enter terrestrial environments is through the application of animal manure as fertilizer. kjssf.orgmdpi.com Consequently, CTC is frequently detected in agricultural soils, livestock manure, and associated sediments.

Studies have shown a wide range of CTC concentrations in these matrices. For example, chlortetracycline has been detected in all arable soil and sediment samples in one study, with concentrations ranging from 3.02 to 203.36 µg/kg. kjssf.org In manure-amended soils, concentrations have been reported between 4.6 and 93 µg/kg. scirp.org The concentration in fresh manure can be significantly higher, with one study reporting 108 mg/L in swine slurry. tandfonline.com In river sediments, its transformation product, isochlortetracycline, has been found at concentrations of 19.8 ng/g. nih.gov

The table below summarizes reported concentrations of chlortetracycline in different terrestrial matrices.

Interactive Table: Chlortetracycline Concentrations in Terrestrial Environments

| Environmental Matrix | Concentration Range | Study Details/Location |

| Arable Soil & Sediment | 3.02 - 203.36 µg/kg | Agricultural environmental samples kjssf.org |

| Agricultural Soil | 4.6 - 93 µg/kg | Soils fertilized with animal manure scirp.org |

| Agricultural Soil | 1 - 24 µg/kg (upper 5 cm) | Below manure pat in an irrigated pasture mdpi.comresearchgate.net |

| Manure (Swine Slurry) | 108 mg/L | Fresh manure from swine operations tandfonline.com |

| Manure-Amended Soil | 0.1 - 205 µg/kg | Near swine farms mdpi.com |

| River Sludge | 19.8 ng/g (as isochlortetracycline) | Three municipal WWTPs in Guangzhou, China nih.gov |

Environmental Pathways and Transport Mechanisms

The movement of chlortetracycline through the environment is governed by several interconnected pathways and mechanisms, primarily driven by agricultural practices. nih.gov

Runoff and Leaching from Agricultural Lands

Surface runoff and leaching are major transport pathways for chlortetracycline from agricultural lands where manure has been applied. mdpi.comresearchgate.netnih.gov Rainfall or irrigation events can mobilize CTC, transporting it into surface water bodies. mdpi.com A study on an irrigated pasture detected chlortetracycline in runoff at concentrations ranging from 1 to 1300 ng/L. mdpi.comresearchgate.net Another field study found that the highest concentration of chlortetracycline in runoff from manure-amended land was 0.5 μg/L. capes.gov.brnih.govresearchgate.net It has been noted that over 90% of detections and 99% of losses of some antibiotics, including chlortetracycline, occurred during the non-growing season due to fall manure application and slower degradation at colder temperatures. capes.gov.brnih.govresearchgate.net

Sorption and Desorption Dynamics in Soils and Sediments

The mobility of chlortetracycline in the environment is significantly influenced by its sorption (binding) and desorption (release) from soil and sediment particles. hep.com.cn Chlortetracycline has a high affinity for soil components, which can reduce its mobility but also protect it from degradation. mdpi.comfrontiersin.org Desorption of CTC is often limited, with studies showing less than 15% of the adsorbed amount being released, indicating strong binding. researchgate.net The sorption process is often stronger than desorption, a phenomenon known as hysteresis. nih.gov

The extent of chlortetracycline sorption is heavily dependent on the physicochemical properties of the soil and sediment. d-nb.info Key factors include:

Organic Matter : Soil organic matter (SOM) plays a complex role. While some studies suggest that tetracyclines bind to organic matter, others have found that removing SOM can actually increase the adsorption capacity of chlortetracycline in certain soils. nih.govmdpi.com Dissolved organic matter (DOM) from manure can compete with CTC for binding sites on soil particles, potentially increasing its mobility. mdpi.com

Clay Content : Clay minerals, particularly montmorillonite, are strong sorbents for chlortetracycline due to their high surface area and negative charge, which facilitates cation exchange and surface complexation. hep.com.cnmdpi.comconicet.gov.arsgb.gov.br The interaction is so strong that CTC can become intercalated within the clay mineral layers. conicet.gov.arsgb.gov.br

pH : Soil pH affects the chemical form (speciation) of chlortetracycline and the surface charge of soil particles, thereby influencing sorption. mdpi.com Adsorption of tetracyclines generally decreases as pH increases. hep.com.cn

Metal Oxides : Iron and aluminum oxides in soils also contribute to the sorption of tetracyclines. capes.gov.broup.comnih.gov

The interplay of these factors determines the fate and transport of chlortetracycline in the terrestrial environment. capes.gov.broup.comnih.gov High organic carbon and clay content tend to decrease the bioavailability and toxicity of CTC by promoting its adsorption. mdpi.com

Role of pH and Metal Ions in Sorption Equilibria

The sorption of chlortetracycline to environmental matrices like soil and sediment is significantly influenced by the solution's pH and the presence of metal ions.

Influence of pH:

The pH of the surrounding environment plays a crucial role in the sorption of chlortetracycline. iwaponline.comacs.org As an amphoteric molecule, CTC possesses multiple ionizable functional groups, leading to different charge states at various pH levels. iwaponline.comresearchgate.net Chlortetracycline has three pKa values: pKa1 at 3.60, pKa2 at 7.52, and pKa3 at 9.88. mdpi.com This means that at a pH below 3.60, CTC is positively charged. mdpi.com Between a pH of 3.60 and 7.52, it can exist as a zwitterion (having both positive and negative charges) or be net neutral. acs.orgmdpi.com Above a pH of 9.88, it exists as an anion (negatively charged). mdpi.com

The adsorption capacity of CTC generally decreases as the pH increases from acidic to alkaline conditions. mdpi.com In acidic environments, the sorption of tetracyclines to soil is significantly greater than in alkaline environments. mdpi.com This is because at lower pH values, CTC is predominantly in its cationic form, which enhances its electrostatic attraction to negatively charged soil particles. acs.org Studies have shown that the maximum adsorption of CTC onto materials like sugarcane bagasse biochar and corn cob biochar occurs at acidic pH values of 4 and 5, respectively. iwaponline.comsemanticscholar.org As the pH increases, the CTC molecule becomes less positively charged or even negatively charged, leading to increased electrostatic repulsion with negatively charged soil surfaces and thus, decreased sorption. researchgate.net

Influence of Metal Ions:

The presence of metal ions in the environment can also significantly affect the sorption of chlortetracycline. Metal ions can form complexes with CTC, altering its structure and reactivity. royalsocietypublishing.org Some metal cations, such as Cu2+, have been shown to enhance the adsorption of tetracyclines onto various materials. royalsocietypublishing.orgnih.gov This enhancement is often attributed to the formation of surface-bridging complexes, where the metal ion acts as a bridge between the CTC molecule and the adsorbent surface. royalsocietypublishing.org

Conversely, other metal ions can have an inhibitory effect. For example, the presence of Na+ and Cl- from NaCl can compete with CTC for adsorption sites on soil or biochar, leading to a decrease in CTC adsorption. mdpi.com Similarly, the presence of Pb2+ has been shown to slightly reduce the sorption of oxytetracycline (B609801) (a related tetracycline) under acidic conditions. nih.gov The presence of Cd2+ can either increase CTC sorption in acidic soils or decrease it in alkaline soils. nih.gov The varying effects of different metal ions highlight the complexity of CTC's interactions in a multi-component system.

Table 1: Effect of pH on Chlortetracycline (CTC) Adsorption

| Adsorbent | Optimal pH for Maximum Adsorption | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Sugarcane Bagasse Biochar (SBB) | 4 | 16.96 | iwaponline.comsemanticscholar.org |

| Corn Cob Biochar (CCB) | 5 | 12.39 | iwaponline.comsemanticscholar.org |

Sorption/Desorption Kinetics and Hysteresis

The rate at which chlortetracycline adsorbs to and desorbs from environmental solids, as well as the irreversibility of this process, are critical for understanding its mobility and bioavailability.

Sorption/Desorption Kinetics:

Sorption of chlortetracycline onto soils can be a rapid process. nih.gov Studies have shown that over 95% of CTC adsorption onto sandy loam and clay soils can be completed within 10 minutes. nih.gov The kinetics of CTC sorption are often well-described by a pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov For instance, the sorption kinetics of CTC on loess soil were found to reach apparent equilibrium within 0-6 hours and were well-fitted by a pseudo-second-order kinetic model. nih.gov

Desorption, the process by which adsorbed CTC is released back into the solution, is often a much slower process than sorption. researchgate.netnih.gov Desorption kinetics can be more complex, sometimes requiring models that consider both fast and slow sorption sites. researchgate.netnih.gov

Hysteresis:

A common phenomenon observed in the sorption and desorption of chlortetracycline is hysteresis, where the amount of CTC desorbed is less than the amount sorbed at the same equilibrium concentration. researchgate.netnih.govmacrothink.org This indicates that a fraction of the sorbed CTC is strongly bound to the soil or sediment and is not easily released back into the environment. researchgate.netnih.gov Desorption of tetracyclines from soils has been reported to be less than 15%, indicating strong hysteresis. researchgate.netnih.gov

The presence of soil organic matter can influence hysteresis. One study found that the removal of soil organic matter significantly increased the hysteresis index in cinnamon soil. nih.gov Hysteresis has important implications for the long-term fate of CTC in the environment, as the irreversibly bound fraction may be less bioavailable and less mobile. macrothink.org

Table 2: Sorption Kinetics of Chlortetracycline (CTC) on Different Soils

| Soil Type | Time to Reach >95% Adsorption | Kinetic Model Fit | Reference |

|---|---|---|---|

| Sandy Loam | < 10 minutes | - | nih.gov |

| Clay | < 10 minutes | - | nih.gov |

| Loess Soil | 0-6 hours | Pseudo-second order | nih.gov |

Transport in Wastewater Treatment Systems

Wastewater treatment plants (WWTPs) are significant points of entry for antibiotics like chlortetracycline into the environment. mdpi.comnih.gov While WWTPs are designed to remove pollutants, their efficiency in removing antibiotics can be variable. sefari.scot

The primary mechanism for the removal of tetracyclines, including CTC, in WWTPs is through sorption to sludge. researchgate.net Due to their strong affinity for solid matrices, a significant portion of tetracyclines entering a WWTP becomes partitioned to the sludge. mdpi.com Mass balance analyses have shown that sludge adsorption is the main contributor to the removal of tetracyclines and their transformation products from the aqueous phase. researchgate.net

However, this also means that high concentrations of these compounds can accumulate in the sludge. researchgate.net If this sludge is then applied to land as a fertilizer, it can become a source of antibiotic contamination in terrestrial environments. researchgate.net

The incomplete removal of chlortetracycline in WWTPs leads to its discharge in the final effluent, introducing it into aquatic environments. researchgate.net Once in rivers and lakes, CTC can undergo further transport and transformation, potentially impacting aquatic ecosystems. nih.gov The transport of CTC in these systems is influenced by factors such as water flow, sediment characteristics, and ongoing sorption/desorption processes. mdpi.com

Degradation and Transformation Pathways of Chlortetracycline in the Environment

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical substance through non-biological means. For chlortetracycline, key abiotic processes include photodegradation and hydrolysis.

Photodegradation, or photolysis, is a major pathway for the breakdown of chlortetracycline when exposed to sunlight. This process can occur directly in water or on surfaces like minerals and clays (B1170129).

In aqueous environments, chlortetracycline can be directly broken down by sunlight. researchgate.net The efficiency of this process is significantly influenced by the properties of the water. Studies have shown a considerable overlap between the absorption spectrum of CTC and the light spectrum of sources like Xenon lamps, indicating a high potential for direct photodegradation. researchgate.net

The rate of direct photolysis is pH-dependent. As the pH of the solution increases, the light absorption of CTC shifts to longer wavelengths, resulting in more overlap with the solar spectrum and an increased rate of degradation. researchgate.net This deprotonation of the CTC molecule at higher pH values facilitates its breakdown. researchgate.netresearchgate.net

Chlortetracycline is known to sorb strongly to mineral surfaces, making photolysis on these surfaces an important environmental fate process. acs.org The photochemical degradation of CTC on kaolinite (B1170537) clay has been studied as a model system for what occurs on soil surfaces. acs.org Research suggests that photolysis is a significant degradation pathway for CTC sorbed to sunlight-exposed soils and suspended clays in surface waters. acs.org

Under simulated summer sunlight, CTC on the outer surface of kaolinite clay degraded with a rate constant of 0.65 ± 0.30 h⁻¹. acs.org The quantum yield for this surface photolysis was estimated to be (1.3 ± 0.7) × 10⁻⁴, which is lower than in aqueous solution but still significant. acs.org The presence of clay minerals can facilitate the transformation of tetracyclines through reactions with self-photosensitized singlet oxygen. nih.gov

Several environmental factors can influence the rate of chlortetracycline photodegradation.

pH: The quantum yield of CTC photodegradation increases significantly with pH, rising from 3.3 x 10⁻⁴ to 8.5 x 10⁻³ as the pH goes from 6.0 to 9.0. researchgate.netnih.gov This is attributed to the different ionic forms of CTC present at various pH levels, with deprotonated forms being more susceptible to photolysis. researchgate.net

Inorganic Ions: The presence of certain inorganic ions can either enhance or inhibit photodegradation. Divalent cations such as Ca²⁺ and the ferric ion (Fe³⁺), as well as nitrate (B79036) (NO₃⁻), have been shown to enhance the photodegradation of CTC. researchgate.netnih.gov Conversely, Mg²⁺, Mn²⁺, and Zn²⁺ inhibit the process. researchgate.netnih.gov Monovalent cations like Na⁺ and K⁺ have a negligible effect. researchgate.netnih.gov

Dissolved Organic Matter (DOM): Dissolved organic matter, such as fulvic acid (FA) and humic acid (HA), generally decreases the rate of CTC photodegradation. researchgate.netnih.gov This is primarily due to a light-screening effect, where the DOM absorbs sunlight, reducing the amount of light available to degrade the CTC. researchgate.netnih.gov In the presence of 20.0 mg/L of fulvic acid, the photodegradation rate of CTC decreased by 33.6%. researchgate.net While DOM can sometimes act as a photosensitizer, its inhibitory light-screening effect is often dominant for CTC. nih.gov

Interactive Data Table: Effect of Various Factors on Chlortetracycline Photodegradation

| Factor | Condition | Effect on Photodegradation | Reference |

| pH | Increase from 6.0 to 9.0 | Increase | researchgate.netnih.gov |

| Ions | Ca²⁺, Fe³⁺, NO₃⁻ | Enhancement | researchgate.netnih.gov |

| Ions | Mg²⁺, Mn²⁺, Zn²⁺ | Inhibition | researchgate.netnih.gov |

| Ions | Na⁺, K⁺ | Negligible | researchgate.netnih.gov |

| DOM | Fulvic Acid | Decrease (light screening) | researchgate.netnih.gov |

The photodegradation of chlortetracycline results in the formation of several transformation products. The primary mechanisms involved in direct photolysis include hydroxylation, N-demethylation/dedimethylation, and dechlorination. researchgate.netnih.gov

Key photodegradation products identified through liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) include:

iso-CTC analogs containing hydroxyl groups (m/z 511.4 and 495.4). researchgate.netnih.gov

N-demethyl/dedimethyl products of the m/z 495.4 photoproduct (m/z 481.3 and 467.4). researchgate.netnih.gov

Tetracycline (B611298) (m/z 445.5), resulting from photochemical dechlorination. researchgate.netnih.gov

The quantum yield, a measure of the efficiency of a photochemical process, is highly dependent on pH. For aqueous solutions, the quantum yield for CTC photodegradation increases from 3.3 x 10⁻⁴ at pH 6.0 to 8.5 x 10⁻³ at pH 9.0. researchgate.netnih.gov On a kaolinite clay surface, the estimated quantum yield is (1.3 ± 0.7) × 10⁻⁴, which is an order of magnitude lower than that of the aqueous zwitterionic form of CTC at pH 5, which is (1.3 ± 0.3) × 10⁻³. acs.org

Interactive Data Table: Quantum Yields of Chlortetracycline Photodegradation

| Medium | pH | Quantum Yield (Φ) | Reference |

| Aqueous Solution | 6.0 | 3.3 x 10⁻⁴ | researchgate.netnih.gov |

| Aqueous Solution | 9.0 | 8.5 x 10⁻³ | researchgate.netnih.gov |

| Kaolinite Clay Surface | - | (1.3 ± 0.7) × 10⁻⁴ | acs.org |

| Aqueous Solution (zwitterion) | 5.0 | (1.3 ± 0.3) × 10⁻³ | acs.org |

Hydrolysis is another significant abiotic pathway for the transformation of chlortetracycline in the environment. nih.gov This process involves the reaction of the compound with water, leading to its breakdown. The rate of hydrolysis follows first-order reaction kinetics and is influenced by pH and temperature. nih.gov

Research has shown that acid-catalyzed hydrolysis rates are considerably lower than those occurring at neutral or basic pH. nih.gov The main hydrolysis pathways for tetracyclines, including CTC, involve epimerization/isomerization and dehydration. nih.gov For chlortetracycline specifically, iso-chlortetracycline has been identified as a major hydrolytic product. nih.gov The chemical stability of CTC and its degradation products is influenced by factors such as light, pH, and temperature. researchgate.net

In addition to hydrolysis, other chemical transformations can occur. For instance, in microbial fuel cells, the degradation of CTC can start with the breaking of a hydrogen atom and a hydroxyl group bond, leading to dehydrated CTC. nih.gov This can be followed by the loss of a chlorine atom to form dechlorinated CTC. nih.gov

Influence of pH, Inorganic Ions, and Dissolved Organic Matter (e.g., Fulvic Acid)

Redox Reactions

Redox (oxidation-reduction) reactions are significant abiotic pathways for the transformation of chlortetracycline in the environment. These reactions involve the transfer of electrons and are influenced by the presence of oxidizing and reducing agents in soil and water.

Manganese dioxide (δ-MnO₂), a common mineral in soils, can rapidly oxidize CTC. nih.gov This process involves the reaction of the hydroxyl groups at C6 and C12 and the dimethylamine (B145610) group of the CTC molecule with the Mn-OH groups on the surface of the manganese dioxide. nih.gov The rate of this transformation is influenced by several factors. An increase in the concentration of δ-MnO₂ accelerates the degradation of CTC, while higher initial concentrations of CTC can slow down the reaction rate. nih.gov Environmental conditions such as pH and temperature also play a crucial role; the transformation rate decreases with increasing pH but increases with rising temperature. nih.gov The presence of other dissolved ions, like Mn²⁺ and Zn²⁺, can inhibit the degradation rate of CTC. nih.gov

In some cases, the degradation of tetracyclines can be linked to the redox cycling of other elements. For instance, oxytetracycline (B609801), a related tetracycline, has been shown to promote the oxidation of arsenic(III) to the less toxic arsenic(V) in the presence of iron(III) and hydrogen peroxide. nih.gov This occurs because the antibiotic can complex with Fe(III) and reduce it to Fe(II), which then initiates a Fenton-like reaction. nih.gov This suggests that tetracyclines can indirectly influence the speciation and toxicity of other environmental contaminants through redox processes.

Biotic Degradation Processes

Biotic degradation, mediated by living organisms, is a primary mechanism for the breakdown of chlortetracycline in the environment. Microorganisms, in particular, play a central role in metabolizing this antibiotic in soil, aquatic systems, and animal manure.

Microbial Biodegradation in Soil and Aquatic Systems

Microbial communities in soil and water are capable of degrading chlortetracycline, utilizing it as a source of carbon and nitrogen for their growth and metabolism. researchgate.netmdpi.com The efficiency of this biodegradation can vary significantly depending on environmental factors and the composition of the microbial population. researchgate.netfrontiersin.org Oxidation is a key pathway in the microbial degradation of antibiotics. frontiersin.org

The half-life of chlortetracycline in soil can be quite variable, with studies reporting values ranging from less than a day to several weeks. frontiersin.orgfrontiersin.org For example, one study noted that CTC at a concentration of 10 mg/kg of soil was degraded in 4.7 days. frontiersin.org Another study found that at 100 mg/kg, the half-life was less than a day. frontiersin.org Temperature significantly affects degradation rates, with higher temperatures generally leading to faster breakdown. frontiersin.org

Role of Acclimated Microbial Communities

Microbial communities that have been previously exposed to chlortetracycline often exhibit a greater capacity for its degradation. researchgate.net This process, known as acclimation, can lead to an increase in the number and efficiency of CTC-degrading microbes. researchgate.net An acclimated microbial community demonstrated significantly higher degradation abilities compared to a non-acclimated one. researchgate.net In one study, an acclimated microbial population removed 48.7% of CTC in one week and 84.9% in four weeks from a liquid culture. researchgate.net These acclimated communities can utilize CTC as their sole source of carbon and nitrogen. researchgate.netmdpi.com The structure of the bacterial community changes considerably during the degradation process, with phyla such as Firmicutes, Proteobacteria, and Bacteroidetes becoming dominant. researchgate.net

Specific Microbial Strains and Fungi (e.g., Aspergillus sp., Trichoderma harzianum)

Several specific microbial strains and fungi have been identified for their ability to efficiently degrade chlortetracycline.

Fungi, in particular, have shown significant potential for bioremediation. A strain of Aspergillus sp. (LS-1), isolated from activated sludge, was able to achieve a maximum removal efficiency of 95.41% under optimal conditions. researchgate.netnih.gov This degradation process involved ring-cleavage, which can accelerate the complete mineralization of the CTC molecule. researchgate.netnih.gov Another fungus, Trichoderma harzianum, has also been noted for its CTC degradation capabilities. researchgate.net However, its practical application can be limited by its low spore production. To address this, UV mutagenesis has been used to create mutants with higher sporulation rates to improve their environmental adaptability and degradation efficiency. researchgate.net Fungi from the phylum Ascomycota are among the most effective plastic degraders, and some of these, like Aspergillus and Trichoderma, are also effective in breaking down antibiotics. mdpi.com

Several bacterial strains have also been identified as effective CTC degraders. A strain of Bacillus cereus (LZ01) isolated from cattle manure achieved an 83.58% removal of CTC under optimized conditions. researchgate.netnih.gov A co-culture of Klebsiella pneumoniae CH3 and Bacillus amyloliquefaciens CS1 was able to degrade 91.8% of CTC. nih.gov In microbial fuel cells, bacteria such as Petrimonas, Azospirillum, and Dokdonella have been implicated in the degradation of CTC. nih.gov

Enzymatic Degradation (e.g., Laccases)

Enzymes produced by microorganisms, particularly laccases, are key drivers of chlortetracycline degradation. Laccases are multi-copper oxidases that can oxidize a wide range of phenolic compounds, including antibiotics. biotech-asia.org They are produced by various organisms, including white-rot fungi like Trametes versicolor. biotech-asia.orgresearchgate.netascelibrary.org

The degradation of CTC by laccase from Trametes versicolor can reach up to 95% efficiency under optimal conditions of pH (5.2) and temperature (35.5°C). researchgate.netascelibrary.org The efficiency of enzymatic degradation can be further enhanced by immobilizing the laccase on materials like polyacrylonitrile-biochar composite nanofibrous membranes, which also improves the enzyme's stability and reusability. researchgate.netnih.govinrs.ca The degradation products resulting from laccase treatment have been shown to be non-toxic. researchgate.netascelibrary.org The degradation process often involves the synergistic action of both intracellular and extracellular enzymes. researchgate.net

Anaerobic Degradation in Manure and Sediments

Anaerobic digestion, a process that occurs in environments without oxygen such as animal manure storage facilities and deep sediments, is another important pathway for the degradation of chlortetracycline. mdpi.comnih.gov During this process, CTC can be transformed into its epimer (4-epi-chlortetracycline, ECTC) and isomer (iso-chlortetracycline, ICTC). nih.govnih.gov

In one study examining the anaerobic digestion of cattle manure, approximately 25-43% of the initial CTC was degraded over 30 days. nih.gov Concurrently, 18-25% was transformed into ECTC and 20-26% into ICTC. nih.gov Another study reported a 75% decrease in CTC concentration over a 33-day digestion period, with a calculated half-life of about 18 days. nih.govresearchgate.net However, this reduction was also attributed to strong adsorption to the manure matrix. researchgate.net

Advanced Oxidation Processes (AOPs) for Chlortetracycline Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like chlortetracycline. rsc.orgrsc.org These processes are considered highly effective for the mineralization of antibiotics into less harmful substances.

Photocatalytic Ozonation (UV/O₃/TiO₂ Systems)

Photocatalytic ozonation is an AOP that combines ozone (O₃), ultraviolet (UV) radiation, and a photocatalyst, typically titanium dioxide (TiO₂), to enhance the degradation of organic compounds. nih.gov The synergy between these components leads to a higher generation rate of hydroxyl radicals compared to individual processes. mdpi.com The mechanism involves the photolysis of ozone and the photocatalytic activation of TiO₂, both of which produce powerful oxidizing species. nih.govmdpi.com

A comparative study on CTC removal demonstrated that the combined O₃/UV/TiO₂ system is the most effective method. nih.gov The efficiency of these processes is influenced by factors such as pH. At a neutral pH of 7.0, degradation is generally more efficient than at an acidic pH of 2.2, which is attributed to CTC speciation and the increased decay of ozone into hydroxyl radicals. nih.gov The combination of O₃/UV/TiO₂ shows a synergistic effect, achieving higher reaction rates than the sum of the individual processes. nih.gov While CTC degradation is rapid, total organic carbon (TOC) removal is slower, with rates ranging from 8% to 41% after one hour, indicating the formation of intermediate products. nih.gov

Table 2: Efficiency of Different Photocatalytic Ozonation Processes for CTC Degradation Data based on research conducted at pH 7.0. nih.gov

| Process | Degradation Efficiency | Key Mechanism |

|---|---|---|

| UV | Least Efficient | Direct photolysis of CTC. |

| UV/TiO₂ | Low Efficiency | Photocatalytic oxidation on TiO₂ surface. |

| O₃ | Moderate Efficiency | Direct reaction of ozone with electron-rich sites on CTC. |

| O₃/UV | High Efficiency | Generation of •OH from ozone photolysis. |

Hydrodynamic Cavitation with Oxidants (e.g., H₂O₂)

Hydrodynamic cavitation (HC) is an AOP that utilizes the formation, growth, and collapse of vapor-filled cavities (bubbles) in a liquid to create localized hot spots with extreme temperatures and pressures. This process generates free radicals and enhances mass transfer, leading to the degradation of pollutants. mdpi.com The efficacy of HC can be significantly improved by combining it with an oxidant like hydrogen peroxide (H₂O₂). mdpi.comnih.gov

In a study investigating the degradation of a high-concentration (80 mg/L) CTC solution, the combination of HC and H₂O₂ achieved a degradation ratio of 93.8% within 30 minutes. mdpi.com The degradation pathways identified include ring openings, cleavage of the C-N bond, demethylation, and dehydroxylation. nih.gov The addition of H₂O₂ introduces further reaction pathways, such as glycine (B1666218) conjugation and the cleavage of C-C double bonds. nih.gov The optimal concentration of H₂O₂ was found to be in the range of 2.0 to 4.0 mM for the most effective degradation. mdpi.com

**Table 3: CTC Degradation using Hydrodynamic Cavitation with Hydrogen Peroxide (HC + H₂O₂) ** Data from a study with an initial CTC concentration of 80 mg/L. mdpi.com

| Treatment Time | H₂O₂ Concentration | Degradation Ratio |

|---|---|---|

| 5 minutes | 4.0 mM | 88.7% |

Peroxymonosulfate (B1194676) Activation

Activation of peroxymonosulfate (PMS) is another prominent AOP used for environmental remediation. PMS can be activated by various means, including transition metals, to generate potent reactive oxygen species such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), as well as singlet oxygen (¹O₂). rsc.orgsciengine.com

One study utilized a catalyst made of manganese-iron-copper layered double hydroxides coupled with graphene oxide (MnFeCu-LDH/GO) to activate PMS. rsc.org Under optimal conditions (pH 7, 0.2 g/L catalyst, 0.2 g/L PMS), this system achieved 98% removal of CTC in 30 minutes. rsc.orgrsc.org Quenching experiments identified ¹O₂ as the most significant contributor to the degradation process. rsc.org Another approach used natural manganese sand (NMS) as a cost-effective activator for PMS. nih.gov This method resulted in 81.65% degradation of CTC under optimized conditions of 2.02 g/L PMS, 0.29 g/L NMS, and a pH of 3.87. nih.govresearchgate.net

Table 4: Chlortetracycline Degradation via Peroxymonosulfate (PMS) Activation

| Activator/Catalyst | PMS Concentration | Catalyst Dosage | pH | Treatment Time | Degradation Efficiency | Reference |

|---|---|---|---|---|---|---|

| MnFeCu-LDH/GO | 0.2 g/L | 0.2 g/L | 7 | 30 min | 98% | rsc.orgrsc.org |

Photoelectrocatalytic Processes

Research on CTC degradation using a Ti/TiO₂ photoanode demonstrated a 98.0% removal of an initial 25 µg/L CTC concentration within 120 minutes of treatment. inrs.ca This process also resulted in significant mineralization, with 67.3% removal of total organic carbon (TOC). inrs.ca Another study employed an N-doped TiO₂ photoanode, which allows for activation under visible light. nih.gov This system achieved 99.1% degradation of CTC after 180 minutes and an 85.4% reduction in TOC, effectively mineralizing the antibiotic into CO₂ and H₂O. nih.gov

Table 5: Performance of Photoelectrocatalytic (PEC) Systems for CTC Degradation

| Photoanode Material | Irradiation Source | Initial CTC Conc. | Treatment Time | CTC Removal Efficiency | TOC Removal | Reference |

|---|---|---|---|---|---|---|

| Ti/TiO₂ | UV (245 nm) | 25 µg/L | 120 min | 98.0% | 67.3% | inrs.ca |

Ecological and Environmental Impacts of Chlortetracycline Residues

Effects on Non-Target Microbial Communities and Ecosystem Function

The introduction of chlortetracycline (CTC) into the environment, primarily through the application of animal manure as fertilizer, poses potential risks to non-target microbial communities and the essential ecosystem functions they govern. nih.govnih.gov The presence of CTC can exert selective pressure on bacteria, leading to shifts in microbial community structure and function. mdpi.com

Alterations in Bacterial Diversity and Community Structure

The impact of CTC on microbial communities is also influenced by soil properties. Higher toxicity, and thus greater alteration of the bacterial community, has been observed in soils with higher pH and silt content, while increased total organic carbon and clay content can decrease CTC's toxic effects. researchgate.net

Interactive Data Table: Effect of Chlortetracycline on Bacterial Phyla Abundance

| Phylum | CTC Concentration | Observed Effect | Reference |

| Proteobacteria | All tested levels | Increased relative abundance | mdpi.com |

| Gemmatimonadetes | All tested levels | Reduced relative abundance | mdpi.com |

| Cyanobacteria | All tested levels | Reduced relative abundance | mdpi.com |

| Bacteroidetes | 250 mg/kg | Increased relative abundance | mdpi.com |

Impact on Microbial Metabolic Activity and Functional Diversity

Chlortetracycline residues can significantly influence the metabolic activity and functional diversity of microbial communities. In soil, CTC has been shown to have a variable impact on microbial activity. One study found that enzyme activities were initially enhanced on the first day of exposure to CTC but were then significantly inhibited for up to 45 days, particularly dehydrogenase and urease activities. capes.gov.brresearchgate.net Phosphatase activities were less affected. capes.gov.brresearchgate.net Another study reported a suppression-recovery-stimulation trend in soil microbial activity and functional diversity in response to CTC treatment. nih.gov

The functional diversity of the soil microbial community, as measured by community-level physiological profiles (CLPP), has also been shown to be affected by CTC. Some research indicates that CTC can cause a short-term decrease in the average well-color development (AWCD), an indicator of microbial metabolic activity. ppm.edu.plfrontiersin.org For instance, a significant decrease in AWCD and functional diversity indices was observed for up to 35 days after CTC application. ppm.edu.pl However, other studies have found that CLPP responded rapidly to CTC amendment, showing a strong improvement on the first day, with no detectable effect thereafter. capes.gov.br The addition of dissolved organic matter from pig manure has been found to stimulate the metabolic activities of soil microorganisms, which may accelerate the biodegradation of tetracyclines. researchgate.net

Inhibition/Stimulation of Key Biogeochemical Processes (e.g., nitrification, denitrification, N2O emissions)

Chlortetracycline can interfere with key biogeochemical processes, such as nitrification and denitrification, which are crucial for nitrogen cycling in the environment. Studies have shown that tetracyclines, including CTC, can inhibit these processes. researchgate.net In wastewater treatment settings, CTC has been found to adversely affect nitrification more than the anoxic denitrification process. researchgate.net Specifically, ammonia (B1221849) oxidation kinetics were 50% inhibited at 10 mg/L of CTC, while nitrite (B80452) oxidation was inhibited at a much lower concentration of 0.5 mg/L. researchgate.net In the anoxic process, 50% inhibition of nitrate (B79036) reduction kinetics was observed at 10 mg/L of CTC. researchgate.net

The impact of tetracyclines on the nitrogen cycle is dependent on the concentration of the antibiotic and the duration of exposure. researchgate.net While some studies report significant inhibition of nitrification and denitrification, others suggest that the effects may be less pronounced or temporary. The inhibition of these processes can lead to the accumulation of ammonia and nitrite and can also influence the emission of nitrous oxide (N2O), a potent greenhouse gas. researchgate.netfrontiersin.org The use of nitrification inhibitors is a strategy to reduce N2O emissions, and their effectiveness can be influenced by soil conditions such as pH. mdpi.comuco.es

Selection for Antibiotic Resistance in Environmental Microorganisms

A significant environmental concern associated with chlortetracycline is its potential to select for antibiotic-resistant bacteria and promote the spread of antibiotic resistance genes (ARGs). mdpi.comnih.gov The presence of CTC in the environment creates a selective pressure that favors the survival and proliferation of bacteria carrying resistance genes. nih.gov High concentrations of CTC have been shown to significantly increase the number of tetracycline-resistant bacteria. nih.gov

Studies have identified several tetracycline (B611298) resistance genes, such as tet(A), tet(B), tet(C), tet(H), tet(L), tet(M), tet(O), tet(V), tet(W), tet(X), tet(Z), tet(33), and tet(39), in environments contaminated with CTC. nih.gov These genes often encode for efflux pumps or ribosomal protection proteins. jst.go.jp Research has identified several bacterial genera, including Bacillus, Actinobacillus, Pseudomonas, Mycobacterium, and Corynebacterium, as potentially dominant CTC-resistant microbes. nih.gov The persistence of these resistance genes in the environment, even in the absence of continued CTC selection pressure, is a major concern. frontiersin.org Feral swine, with less exposure to commercial antibiotics, have been found to have significantly lower populations of CTC-resistant bacteria compared to organically raised swine. asm.org

Phytotoxicological Effects on Plant Systems

Chlortetracycline residues in soil and water can be taken up by plants, leading to phytotoxic effects that can impair their growth and development. nih.govwisdomlib.org

Interactive Data Table: Phytotoxic Effects of Chlortetracycline on Model Plants

| Plant Species | CTC Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | > 2.5 mg L⁻¹ | Significant reduction in plant growth, increased lignin (B12514952) content. | mdpi.com |

| Pinto beans (Phaseolus vulgaris) | 160 mg L⁻¹ | Plant mortality. | mdpi.com |

| Lemna minor | High concentrations | Inhibition of growth and photosynthesis. | mdpi.comnih.gov |

| Lemna minor | Low concentrations | Promotion of growth. | mdpi.com |

| Eggplants | Concentration-dependent | Decrease in plant biomass and chlorophyll (B73375) fluorescence. | researchgate.net |

| Wheat (Triticum aestivum) | 50 mg·kg⁻¹ | Inhibition of seed germination and root elongation. | researchgate.net |

| Wheat (Triticum aestivum) | 1 mg·kg⁻¹ | Promotion of seed germination and root elongation. | researchgate.net |

Molecular and Physiological Responses in Plants (e.g., lignin biosynthesis, biogenic amine changes)

The presence of chlortetracycline (CTC) in the environment can elicit significant molecular and physiological stress responses in plants. These responses are part of a plant's defense mechanism against xenobiotic substances and can lead to notable changes in their biochemical composition and development.

One of the key responses observed is the alteration of lignin biosynthesis. Lignin, a complex polymer, is a major component of the plant cell wall, providing structural integrity and defense against pathogens and environmental stress. Studies on the model organism Arabidopsis thaliana have shown that exposure to chlortetracycline can significantly increase the lignin content. researcher.lifemdpi.com Using Fourier-transform infrared spectroscopy (FTIR), a notable increase in the lignin signature, ranging from 16% to 40%, was observed in plants exposed to CTC compared to control groups. researcher.liferesearchgate.netresearchgate.net This physiological change is rooted in molecular-level responses. Transcriptomic analysis has revealed that CTC exposure leads to the overexpression of numerous genes involved in the phenylpropanoid pathway, which is the primary route for lignin precursor synthesis. mdpi.comresearchgate.net Specifically, genes for enzymes such as cinnamyl alcohol dehydrogenase and peroxidases are significantly enriched. researcher.liferesearchgate.net Furthermore, CTC induces genes related to general stress and defense, including transcription factors (e.g., WRKY, MYB families) and those involved in the metabolism of foreign compounds, like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. researcher.liferesearchgate.net These findings suggest that plants perceive CTC as a toxic stressor, triggering a cascade of defense responses that include increased lignification. mdpi.com This elevated lignin content, while a defense mechanism, can have practical implications, potentially affecting the digestibility of biomass for biofuel production. researcher.lifemdpi.com

Another significant physiological response to chlortetracycline exposure in plants is the alteration of biogenic amine levels. Biogenic amines are nitrogenous compounds that play crucial roles in various physiological processes, including growth, development, and stress response. researchgate.net Research on the aquatic plant Lemna minor (common duckweed) demonstrated that exposure to CTC leads to distinct changes in its biogenic amine profile. nih.gov The study found that increasing concentrations of CTC resulted in elevated levels of histamine, tyramine, and cadaverine. nih.gov Conversely, the concentration of spermidine (B129725) saw a dramatic reduction of over 88% at high CTC concentrations. nih.gov Levels of spermine (B22157) and putrescine also showed concentration-dependent increases. nih.gov Since biogenic amines are involved in plant stress signaling, these shifts indicate a significant metabolic disruption caused by CTC. nih.gov The study highlighted that spermidine and cadaverine, in particular, could serve as sensitive biomarkers for water contamination with chlortetracycline. nih.gov

Table 1: Molecular and Physiological Responses in Plants to Chlortetracycline Exposure

| Plant Species | Exposure Condition | Observed Molecular/Physiological Response | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Exposure to ≥ 2.5 mg L⁻¹ CTC | Significant reduction in plant growth. | researcher.lifemdpi.com |

| Arabidopsis thaliana | Exposure to CTC | 16% to 40% increase in lignin content. | researcher.liferesearchgate.netresearchgate.net |

| Arabidopsis thaliana | Exposure to CTC | Overexpression of genes in lignin biosynthesis (e.g., cinnamyl alcohol dehydrogenase, peroxidases). | researcher.lifemdpi.comresearchgate.net |

| Arabidopsis thaliana | Exposure to CTC | Induction of stress-response genes (e.g., WRKY, MYB transcription factors, cytochrome P450s). | researcher.liferesearchgate.net |

| Lemna minor | Exposure to >0.04 mM and >0.05 mM CTC | Phytotoxic effects on growth and yield. | nih.gov |

| Lemna minor | Exposure to CTC (up to 2.00 mM) | Increased levels of histamine, tyramine, and cadaverine. | nih.gov |

| Lemna minor | Exposure to CTC (0.10 mM and 0.50 mM) | Increased levels of spermine and putrescine. | nih.gov |

Broader Ecotoxicological Implications in Aquatic and Terrestrial Ecosystems

The release of chlortetracycline into the environment has wide-ranging ecotoxicological consequences, affecting various organisms across both aquatic and terrestrial ecosystems. nih.gov Its persistence and biological activity mean that even at low concentrations, it can disrupt ecological balances. nih.govscirp.org

In aquatic environments, chlortetracycline poses a significant risk to a spectrum of organisms. Algae, as primary producers, are particularly sensitive. nih.govproquest.com Studies on the freshwater green algae Pseudokirchneriella subcapitata have reported high toxicity. researchgate.netnih.gov The effects extend to invertebrates, with studies showing that CTC can adversely affect the population growth rate of water fleas like Daphnia magna and Moina macrocopa. nih.govproquest.com Chronic reproduction appears to be one of the most sensitive endpoints for these organisms. nih.gov Fish are also impacted; in the Japanese rice fish (Oryzias latipes), CTC has been shown to affect reproduction-related endpoints, including hatching time and growth. nih.govproquest.com The pervasive nature of these impacts is concerning, as hazard quotients derived from measured environmental concentrations have suggested that potential ecological effects at highly contaminated sites cannot be dismissed. nih.gov Furthermore, CTC exposure can lead to transgenerational immunosuppression in fish, weakening the immune defense of offspring and raising concerns about population-level hazards. acs.org A significant long-term threat in aquatic systems is the development and spread of antibiotic resistance among microbial communities, which can have far-reaching implications for both environmental and human health. nih.govmdpi.com

In terrestrial ecosystems, the primary route of chlortetracycline contamination is through the application of manure from treated livestock as fertilizer. scirp.orgmdpi.commdpi.com This practice leads to the accumulation of CTC in agricultural soils, where it can harm soil-dwelling organisms and plants. scirp.orgmdpi.com CTC has been shown to negatively affect soil microbial communities, which are vital for nutrient cycling. nih.govmdpi.com For instance, it can reduce the abundance of beneficial bacteria and alter processes like nitrogen transformation. scirp.orgmdpi.com The growth of plants such as eggplant (Solanum melongena) is clearly hampered in CTC-contaminated soil, with observed reductions in root length and fresh weight. mdpi.com Similarly, CTC has demonstrated phytotoxicity in Allium cepa (onion) and can inhibit root elongation in maize (Zea mays), one of the more sensitive plant species to this antibiotic. nih.govscirp.org Soil invertebrates are also at risk. While high concentrations are needed to cause mortality in earthworms like Eisenia fetida, sublethal effects on reproduction can occur at lower levels. nih.govnih.gov The presence of CTC in soil not only directly impacts organisms but also contributes to the environmental resistome by creating selective pressure that favors antibiotic-resistant bacteria. scirp.orgmdpi.com

Table 2: Ecotoxicological Effects of Chlortetracycline on Various Organisms

| Ecosystem | Organism | Species | Observed Effect | EC₅₀/LC₅₀ Value | Reference |

|---|---|---|---|---|---|

| Aquatic | Algae | Pseudokirchneriella subcapitata | Growth Inhibition | 72h EC₅₀ = 1.82 mg/L | researchgate.netnih.gov |

| Aquatic | Water Flea | Daphnia magna | Immobility / Impaired Reproduction | 48h EC₅₀ = 8.16 mg/L | researchgate.netnih.gov |

| Aquatic | Water Flea | Daphnia magna & Moina macrocopa | Adverse influence on population growth rate. | - | nih.govproquest.com |

| Aquatic | Fish | Oryzias latipes | Affected time to hatch and growth. | - | nih.govproquest.com |

| Aquatic | Bacteria | Vibrio fischeri | Inhibition of Light Emission | LC₅₀ ranges of 15-25 µg/mL | nih.gov |

| Terrestrial | Plant | Allium cepa | Phytotoxicity | LC₅₀ = 174 µg/mL | nih.gov |

| Terrestrial | Plant | Zea mays | Root Elongation Inhibition | EC₅₀ = 2.28 mg/kg | scirp.org |

| Terrestrial | Plant | Eggplant | Reduced root fresh weight and length. | - | mdpi.com |

| Terrestrial | Earthworm | Eisenia fetida | Reproduction Inhibition | 56d EC₅₀ = 2735 mg/kg | researchgate.netnih.gov |

| Terrestrial | Springtail | Folsomia candida | Reproduction Inhibition | 28d EC₅₀ = 2560 mg/kg | researchgate.netnih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-epi-CTC |

| Agmatine |

| Ammonium |

| Cadaverine |

| Chlortetracycline (CTC) |

| Cinnamyl alcohol |

| Cytochrome P450 |

| Doxycycline (DOC) |

| Ephedrine |

| Erythromycin |

| Ethanolamine |

| Florfenicol (FF) |

| Glutamic acid |

| Histamine |

| Lignin |

| Lomefloxacin |

| Lysine |

| Neomycin (NMC) |

| Ninhydrin (B49086) |

| Nitrite |

| Oxytetracycline (B609801) (OTC) |

| Penicillin G |

| Putrescine |

| Spermidine |

| Spermine |

| Sulfadiazine (SDZ) |

| Sulfamethazine |

| Sulfathiazole |

| Tetracycline (TC) |

| Tyramine |

| Tyrosine |

Advanced Analytical Methodologies for Chlortetracycline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating chlortetracycline from complex sample matrices and its isomers or related compounds. The choice of chromatographic technique depends on the sample type, the required sensitivity, and the analytical instrumentation available.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of chlortetracycline due to its high resolution and efficiency. rsc.orgtandfonline.com It is particularly effective for separating CTC from other tetracyclines and its own degradation products, such as 4-epi-chlortetracycline. orientjchem.org The versatility of HPLC allows for its coupling with various detectors to achieve desired levels of sensitivity and specificity. rsc.orgtandfonline.com

HPLC coupled with an ultraviolet (UV) detector is a common and robust method for chlortetracycline quantification. nih.gov The analysis typically involves a reversed-phase column, such as a C18 or ODS column, and a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comoup.comsciendo.com Detection is performed by monitoring the UV absorbance at a wavelength where chlortetracycline exhibits a strong response, commonly around 365-390 nm. oup.comsciendo.comagriculturejournals.cz While effective, methods using UV detection may have limitations in sensitivity compared to other detection techniques. rsc.org For instance, one method for analyzing pig feces reported a limit of quantification of 3.5 mg/kg. oup.comresearchgate.net Another study on pig manure achieved a lower limit of quantification at 0.8 mg/kg. tandfonline.comresearchgate.net

Table 1: Examples of HPLC-UV Methods for Chlortetracycline Analysis

| Matrix | Stationary Phase | Mobile Phase | Detection Wavelength | Limit of Quantification (LOQ) | Reference |

| Pig Faeces | Prodigy 5 µM ODS3 | 66% (4 mM oxalic acid, 4 mM sodium oxalate, 4 mM sodium decane (B31447) sulfonate) and 34% acetonitrile | 370 nm | 3.5 mg/kg | oup.comresearchgate.net |

| Pig Solid Manure | C18 | Isocratic elution with oxalic acid-methanol-acetonitrile (72:14:14, v/v/v) | 375 nm | 0.8 mg/kg | tandfonline.comresearchgate.net |

| Medicated Feedingstuffs | Phenomenex C18 | Gradient with methanol, acetonitrile, and 5 mM oxalic acid | 390 nm | 14.5 mg/kg | sciendo.com |

| Liquid Hog Manure | UPLC BEH Shield RP18 | Ethyl acetate | Not Specified | 0.9 to 1.6 mg/kg | nih.gov |